molecular formula C21H31N5O2.HCl B196298 Buspirone hydrochloride CAS No. 33386-08-2

Buspirone hydrochloride

Cat. No. B196298
CAS RN: 33386-08-2
M. Wt: 422 g/mol
InChI Key: RICLFGYGYQXUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buspirone hydrochloride (BUS-HCl) is an anxiolytic agent that is not chemically or pharmacologically related to the benzodiazepines, barbiturates, or other sedative/anxiolytic drugs . It is a white crystalline, water-soluble compound with a molecular weight of 422 .


Molecular Structure Analysis

Buspirone hydrochloride has a unique chemical structure. It is a serotonin 5-HT 1A receptor agonist . The molecular formula of Buspirone hydrochloride is C21H31N5O2 .


Physical And Chemical Properties Analysis

Buspirone hydrochloride is a white, crystalline, water-soluble compound with a molecular mass of 422 . It has several polymorphs including Form 1 and Form 2, which consist of plate and columnar crystals, respectively .

Scientific Research Applications

  • Treatment of Cerebellar Ataxia : Buspirone hydrochloride, a serotonin agonist, has been studied for its efficacy in treating cerebellar ataxia. An open-label study showed significant improvement in patients with mild or moderate cerebellar dysfunction. However, it was ineffective in patients with severe cerebellar dysfunction, suggesting its potential in treating mild to moderate cases of cerebellar ataxia (Lou et al., 1995).

  • Enhanced Iontophoretic Delivery for Anxiety Treatment : A study explored the in vitro iontophoretic delivery of Buspirone hydrochloride through human skin, demonstrating the potential of delivering therapeutic doses of the drug transdermally. This study also found that certain chemical enhancers could significantly improve drug permeation (Meidan et al., 2003).

  • Effects on Fetal Development : Research has indicated that Buspirone hydrochloride can have adverse effects on the fetal cerebellum when administered to pregnant rats. This suggests potential risks associated with its use during pregnancy (Zaki & Abouel-Magd, 2018).

  • Treatment of Atypical Paraphilia : Buspirone hydrochloride has been reported to successfully treat a patient with atypical paraphilia and transvestic fetishism. This suggests its potential application in managing certain psychiatric conditions (Fedoroff, 1992).

  • Intranasal Microemulsion for Brain Pharmacokinetics : A study developed microemulsion formulations of Buspirone hydrochloride for intranasal administration, aimed at improving drug bioavailability and brain drug levels. This indicated a novel delivery method for the drug (Bshara et al., 2014).

  • Treatment of Anxiety and Autism : Clinical trials have shown that Buspirone is effective in treating anxiety and has been used in patients with autism. It distinguishes itself from benzodiazepines by lacking sedative, anticonvulsant, and muscle-relaxant properties (Taylor et al., 1985).

  • Treatment of Aggression and Anxiety in Mentally Retarded Patients : Buspirone has been effective in reducing aggression and anxiety in mentally retarded adult patients without causing cognitive side effects, offering an alternative to neuroleptics and benzodiazepines (Ratey et al., 1991).

Safety And Hazards

Buspirone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICLFGYGYQXUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037193
Record name Buspirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buspirone hydrochloride

CAS RN

33386-08-2
Record name Buspirone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33386-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buspirone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buspirone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buspirone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buspirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

treating the 8-[4-[4-(pyrimidine-2-yl)-piperazine-1-yl]-butyl]-8-aza-spiro[4.5]decane-7,9-dione base with hydrogen chloride in ethanol or isopropanol under stirring at a temperature between 15° C. and 40° C. and isolating the 8-[4-[4-(pyrimidine-2-yl)-piperazine-1-yl]-butyl]-8-aza-spiro[4.5]decane-7,9-dione hydrochloride melting at 188°-191° C., or
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buspirone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Buspirone hydrochloride
Reactant of Route 3
Reactant of Route 3
Buspirone hydrochloride
Reactant of Route 4
Reactant of Route 4
Buspirone hydrochloride
Reactant of Route 5
Reactant of Route 5
Buspirone hydrochloride
Reactant of Route 6
Buspirone hydrochloride

Citations

For This Compound
2,500
Citations
P Skolnick, SM Paul… - … : The Journal of Human …, 1984 - Wiley Online Library
Buspirone is an azaspirodecanedione that has anxiolytic actions in man and anticonflict actions in experimental animals. In contrast to many commonly used anxiolytic agents, …
TA Pigott, F L'HEUREUX, JL Hill, K Bihari… - Journal of clinical …, 1992 - journals.lww.com
… This study consisted of an outpatient double-blind trial of 10 weeks of adjuvant buspirone hydrochloride treatment administered after 2 weeks of adjuvant placebo adnninistration. …
Number of citations: 198 journals.lww.com
HL Goldberg - … : The Journal of Human Pharmacology and Drug …, 1984 - Wiley Online Library
Buspirone is the first of a new class of anxioselective agents, the azaspirodecanediones. It achieves peak serum concentrations within one hour and has a serum half‐life of 2 to 5 hours…
NK Bari, M Fazil, MQ Hassan, MR Haider… - International journal of …, 2015 - Elsevier
The present work discusses the preparation, characterization and in vivo evaluation of thiolated chitosan nanoparticles (TCS-NPs) of buspirone hydrochloride (BUH) for brain delivery …
Number of citations: 71 www.sciencedirect.com
MS Khan, K Patil, P Yeole… - Journal of pharmacy and …, 2009 - academic.oup.com
… buspirone hydrochloride solution for intravenous injection (Bus-iv) was prepared by dissolving 15.5 mg of buspirone hydrochloride in … Control buspirone hydrochloride solution for nasal …
Number of citations: 65 academic.oup.com
S Takka, A Sakr, A Goldberg - Journal of controlled release, 2003 - Elsevier
… (IVIVC) for two buspirone hydrochloride extended release … ” (24 h) formulation of buspirone hydrochloride given once a day, and … Predicted buspirone hydrochloride concentrations were …
Number of citations: 62 www.sciencedirect.com
JP Fedoroff - The Journal of clinical psychiatry, 1988 - europepmc.org
The author presents a case report of a 46-year-old man with generalized anxiety disorder and transvestic fetishism who responded to treatment with buspirone. The patient stopped …
Number of citations: 82 europepmc.org
M Sheikhzadeh, S Rohani, A Jutan, T Manifar… - Pharmaceutical …, 2006 - Springer
… The purpose of this study was to characterize Form 1 and Form 2 of buspirone hydrochloride, an anxiolytic medicine. The techniques used for characterization included microscopy (…
Number of citations: 27 link.springer.com
K Bharti, P Mittal, B Mishra - Journal of Drug Delivery Science and …, 2019 - Elsevier
… In this work, we planned to prepare nanoparticles of buspirone hydrochloride, which would be cast directly into the films, while being in the suspension form. Our aim of this preparation …
Number of citations: 64 www.sciencedirect.com
MAA Kassem, AN ElMeshad, AR Fares - International Journal of …, 2014 - Elsevier
… This work aims to prepare sustained release buccal mucoadhesive tablets of buspirone hydrochloride (BH) to improve its systemic bioavailability. The tablets were prepared according …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.